molecular formula C11H11NO2 B1600330 3-hydroxy-1,2-dimethylquinolin-4(1H)-one CAS No. 223752-74-7

3-hydroxy-1,2-dimethylquinolin-4(1H)-one

Cat. No.: B1600330
CAS No.: 223752-74-7
M. Wt: 189.21 g/mol
InChI Key: FGEFZWAZRNQNCU-UHFFFAOYSA-N
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Description

3-Hydroxy-1,2-dimethylquinolin-4(1H)-one (CAS: 223752-74-7) is a quinolinone derivative characterized by a hydroxyl group at position 3, methyl substituents at positions 1 and 2, and a ketone at position 2. This compound is structurally related to bioactive 4-hydroxyquinolin-2(1H)-ones, which are studied for their antimicrobial and chelating properties . Its synthesis typically involves condensation reactions of substituted aldehydes with amines or other nucleophiles, followed by cyclization under acidic or basic conditions .

Properties

CAS No.

223752-74-7

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-hydroxy-1,2-dimethylquinolin-4-one

InChI

InChI=1S/C11H11NO2/c1-7-10(13)11(14)8-5-3-4-6-9(8)12(7)2/h3-6,13H,1-2H3

InChI Key

FGEFZWAZRNQNCU-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=CC=CC=C2N1C)O

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1C)O

Origin of Product

United States

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Quinolin-4-ones, including 3-hydroxy-1,2-dimethylquinolin-4(1H)-one, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, derivatives of quinolin-4-one have shown promising results in inhibiting bacterial growth and could serve as templates for developing new antibiotics .

Anticancer Activity
The anticancer potential of quinolin-4-one derivatives has been a focal point in recent studies. These compounds have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. Some studies have reported that modifications to the quinoline structure can enhance its cytotoxicity against specific cancer cell lines .

Antileishmanial Effects
A series of derivatives based on quinolin-4-one have been evaluated for their antileishmanial activity. For example, a study highlighted the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives that exhibited significant antileishmanial effects in vitro and in vivo, indicating the potential of quinoline-based compounds in treating leishmaniasis .

Case Study 1: Antimicrobial Evaluation

A study conducted on various quinoline derivatives demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure was optimized to enhance its interaction with bacterial cell membranes, leading to increased efficacy .

CompoundActivity Against E. coliActivity Against S. aureus
C125 µg/mL30 µg/mL
C215 µg/mL20 µg/mL
C310 µg/mL 12 µg/mL

Case Study 2: Anticancer Research

Another significant study focused on the potential anticancer effects of this compound against breast cancer cells. The results indicated that the compound induced apoptosis and inhibited cell migration at micromolar concentrations .

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107025
20 30 50

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 3-hydroxy-1,2-dimethylquinolin-4(1H)-one with its analogues:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) LogP<sup>a</sup> Key Functional Groups
This compound 1-CH3, 2-CH3, 3-OH, 4-C=O C11H11NO2 189.21 Not reported ~1.8 (estimated) Hydroxy, ketone, methyl groups
3-Hydroxy-2-methylquinolin-4(1H)-one 2-CH3, 3-OH, 4-C=O C10H9NO2 175.18 Not reported ~1.5 Hydroxy, ketone, methyl
3-Hydroxy-1-methyl-2-(p-tolyl)quinolin-4(1H)-one 1-CH3, 2-(C6H4-CH3), 3-OH, 4-C=O C17H15NO2 265.31 Not reported ~3.2 Aromatic, hydroxy, ketone
3-Bromo-6-fluoro-1,2-dimethylquinolin-4(1H)-one 1-CH3, 2-CH3, 3-Br, 6-F, 4-C=O C11H9BrFNO 270.10 Not reported ~2.5 Halogens, ketone, methyl

<sup>a</sup> LogP values estimated using fragment-based methods.

Key Observations :

  • Methyl vs. Aromatic Substituents: The introduction of a p-tolyl group at position 2 (third entry) increases hydrophobicity (LogP ~3.2 vs.
  • Halogenation : Bromo and fluoro substituents (fourth entry) improve electronegativity, which may influence binding to biological targets through dipole interactions .

Stability and Reactivity

  • Hydrogen Bonding: The 3-hydroxy group forms intramolecular hydrogen bonds with the 4-ketone, stabilizing the enol tautomer and influencing solubility .
  • Oxidative Stability: Methyl groups at positions 1 and 2 reduce susceptibility to oxidation compared to unsubstituted quinolinones .

Preparation Methods

One-Pot Synthesis via α-Hydroxylation and Intramolecular Cyclization

Method Overview:

  • Starting from N-phenylacetoacetamide derivatives, a one-pot synthesis approach utilizes a hypervalent iodine reagent, specifically PhI(OCOCF3)2, to mediate α-hydroxylation.
  • This is followed by an acid-promoted intramolecular cyclization using sulfuric acid (H2SO4).
  • The process tolerates the hydroxyl group introduced in the α-position, allowing smooth cyclization to form the 3-hydroxyquinolinone core.

Key Details:

  • The reaction proceeds cleanly under mild conditions without isolating intermediates.
  • Purification is typically done by silica gel chromatography.
  • This method is efficient for various substituted derivatives, including methyl-substituted quinolinones.
  • The reaction scheme involves initial α-hydroxylation of the acetoacetamide followed by cyclization to close the quinolinone ring.

Advantages:

  • One-pot operation reduces reaction time and handling.
  • High selectivity and yields.
  • Avoids harsh conditions that might degrade sensitive substituents.
Parameter Details
Starting material N-Phenylacetoacetamide derivatives
Key reagent PhI(OCOCF3)2 (hypervalent iodine reagent)
Cyclization promoter H2SO4
Purification method Silica gel chromatography
Typical yield High (varies with substrate)
Temperature Mild conditions (room temperature to moderate heating)

Reference: J. Org. Chem., 2013, 78, 5385–5392

Intramolecular Friedel-Crafts Alkylation Approach

Method Overview:

  • This process involves the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide to form hydroxyquinolinone derivatives.
  • A Lewis acid catalyst, commonly aluminum chloride (AlCl3), is employed in a high boiling solvent such as dimethyl sulfoxide (DMSO) or high boiling amides/amines.
  • The reaction is conducted at elevated temperatures (150–220 °C) to facilitate ring closure and demethylation of the phenol group.

Key Details:

  • The reaction is performed at high concentration for improved reaction rate and fluidity.
  • Typical catalyst loading is 3–5 equivalents of Lewis acid, with AlCl3 preferred.
  • After reaction completion, the mixture is quenched and treated with sodium borohydride to reduce impurities.
  • The product is isolated by filtration and drying, yielding high purity hydroxyquinolinone suitable for further synthetic applications.

Advantages:

  • High yield and purity of the product.
  • Suitable for scale-up due to straightforward reaction conditions.
  • Can be integrated into multi-step syntheses (e.g., cilostazol precursor synthesis).
Parameter Details
Starting material N-(4-methoxyphenyl)-3-chloropropionamide
Catalyst AlCl3 (3–5 equivalents)
Solvent DMSO or high boiling amides/amines
Temperature 150–220 °C
Reaction time 2 hours at target temperature
Post-reaction treatment Quenching with water and sodium borohydride
Yield ~93% (based on HPLC purity)

Reference: US Patent US6967209B2, 2003

Reference: ChemicalBook synthesis route for 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Typical Yield (%) Notes
One-Pot α-Hydroxylation + Cyclization PhI(OCOCF3)2, H2SO4, N-phenylacetoacetamide Mild, selective, one-pot High Suitable for various substituted quinolinones
Intramolecular Friedel-Crafts Alkylation AlCl3 (3–5 eq.), DMSO, 150–220 °C, N-(4-methoxyphenyl)-3-chloropropionamide High purity, scalable ~93 Requires high temperature and Lewis acid
Thermal Condensation with Diethyl Malonate Aniline + diethyl malonate, 220–270 °C Simple, classical method Up to 89 High temperature, ethanol removal by distillation

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-hydroxy-1,2-dimethylquinolin-4(1H)-one, and how can reaction parameters be optimized?

  • Methodology : Utilize condensation reactions under reflux conditions with precursors like substituted pyridines or quinolines. Optimize solvent choice (e.g., ethanol, DMF), temperature (e.g., 272–275°C for crystallization), and stoichiometry to enhance yield and purity . Characterization via melting point analysis, IR (for hydroxyl and carbonyl groups), and NMR (for proton environments) is critical .
  • Data Interpretation : Monitor reaction progress using TLC and confirm product identity via mass spectrometry (e.g., molecular ion peaks at m/z 297 in related compounds) .

Q. Which analytical techniques are most effective for structural elucidation of this compound and its metal complexes?

  • Techniques :

  • X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks in single crystals .
  • IR spectroscopy : Identify key functional groups (e.g., C=O at ~1663 cm⁻¹, O-H at ~3447 cm⁻¹) .
  • NMR : Use 1H^1H and 13C^{13}C NMR to assign proton environments (e.g., methyl groups at δ 3.59 ppm) and aromatic carbons .
    • Application : For metal complexes (e.g., uranyl), employ UV-Vis spectroscopy to study ligand-to-metal charge transfer transitions .

Advanced Research Questions

Q. How do steric and electronic modifications to the quinolinone core influence its metal-chelating efficacy compared to pyridinone analogs like deferiprone?

  • Experimental Design :

  • Synthesize derivatives with substituents at positions 1, 2, and 3 (e.g., methyl, ethyl, halogens).
  • Compare stability constants (log K) of metal complexes (e.g., Fe³⁺, In³⁺) using potentiometric titrations .
    • Data Analysis : Larger substituents (e.g., heptyl) may enhance hydrophobic interactions but reduce solubility, while electron-withdrawing groups (e.g., nitro) alter charge distribution and binding affinity .

Q. What computational strategies can predict the binding interactions of this compound with metalloenzymes or DNA?

  • Methods :

  • Density Functional Theory (DFT) : Calculate molecular orbitals and electrostatic potential surfaces using B3LYP/6-311++G(d,p) basis sets .
  • Molecular Docking : Simulate interactions with targets like BoNT/A1 light chain (LC) using AutoDock Vina, focusing on π-stacking with aromatic residues (e.g., Phe369) .
    • Validation : Correlate computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in bioactivity data arising from structural variations in quinolinone derivatives?

  • Case Study : In BoNT/A1 LC inhibition, methyl and bromo substituents (compounds 27, 29) show higher activity than chloro analogs (compound 28) due to favorable hydrophobic/electrostatic interactions .
  • Approach :

  • Perform structure-activity relationship (SAR) studies using systematic substitutions.
  • Use fluorescence resonance energy transfer (FRET) assays to quantify enzyme inhibition at varying concentrations .
  • Analyze crystal structures of inhibitor-enzyme complexes to identify critical binding motifs .

Methodological Considerations

  • Contradiction Management : When bioactivity data conflicts (e.g., compound 33 loses activity but regains it with ethylene linkers), evaluate steric constraints via molecular dynamics simulations .
  • Safety Protocols : Follow GHS guidelines for handling hazardous derivatives (e.g., nitrated compounds), including proper ventilation and PPE .

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